molecular formula C16H13NOS B11032193 Cyclopropyl-phenothiazin-10-yl-methanone CAS No. 105925-76-6

Cyclopropyl-phenothiazin-10-yl-methanone

Cat. No.: B11032193
CAS No.: 105925-76-6
M. Wt: 267.3 g/mol
InChI Key: MBEOIHUIHCYTDB-UHFFFAOYSA-N
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Description

Cyclopropyl-phenothiazin-10-yl-methanone is a compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse applications in medicinal chemistry, particularly for their neuroleptic and antipsychotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-phenothiazin-10-yl-methanone typically involves the acylation of phenothiazine with cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-phenothiazin-10-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Cyclopropyl-phenothiazin-10-yl-methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-phenothiazin-10-yl-methanone involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, similar to other phenothiazine derivatives. The compound may also interact with cellular enzymes and proteins, leading to its observed biological activities.

Comparison with Similar Compounds

Cyclopropyl-phenothiazin-10-yl-methanone can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core structure.

    Thioridazine: Another antipsychotic with structural similarities but different pharmacological properties.

    Fluphenazine: A potent antipsychotic with a trifluoromethyl group instead of a cyclopropyl group.

The uniqueness of this compound lies in its cyclopropyl group, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives .

Properties

CAS No.

105925-76-6

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

cyclopropyl(phenothiazin-10-yl)methanone

InChI

InChI=1S/C16H13NOS/c18-16(11-9-10-11)17-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)17/h1-8,11H,9-10H2

InChI Key

MBEOIHUIHCYTDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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